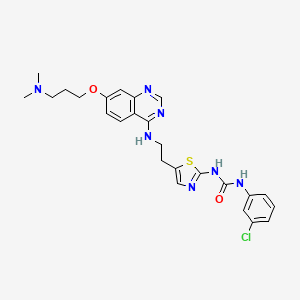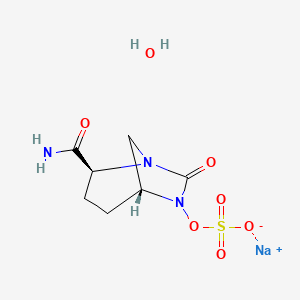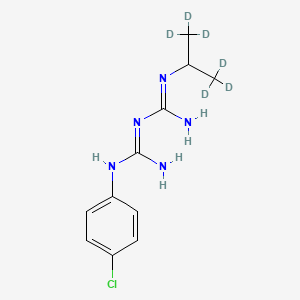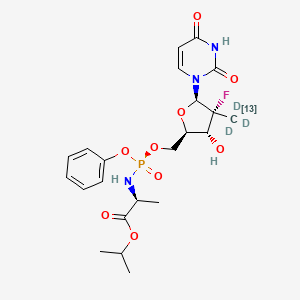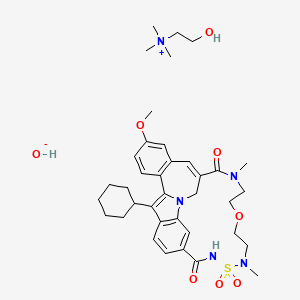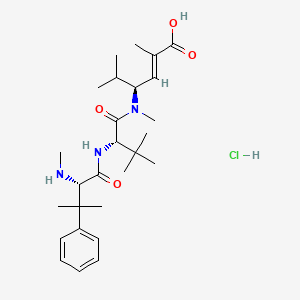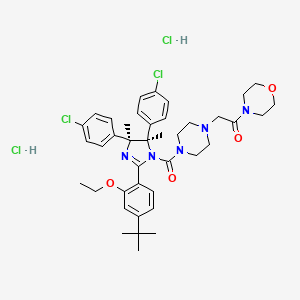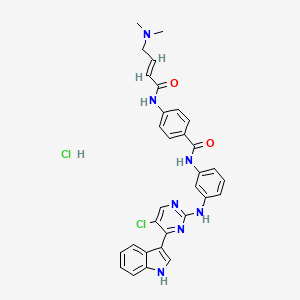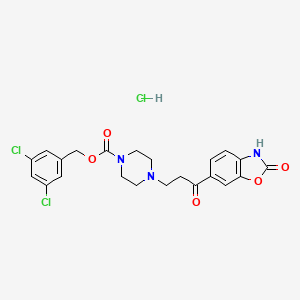
PF-8380 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF-8380 Hcl is a potent and specific autotaxin inhibitor with an IC50 value of 2.8 nM. in vitro: PF-8380 is a specific autotaxin inhibitor with an IC(50) of 2.8 nM in isolated enzyme assay and 101 nM in human whole blood. PF-8380 has adequate oral bioavailability and exposures required for in vivo testing of autotaxin inhibition. in vivo: PF-8380, dosed orally at 30 mg/kg, provided >95% reduction in both plasma and air pouch LPA within 3 h, indicating autotaxin is a major source of LPA during inflammation. At 30 mg/kg PF-8380 reduced inflammatory hyperalgesia with the same efficacy as 30 mg/kg naproxen. Inhibition of plasma autotaxin activity correlated with inhibition of autotaxin at the site of inflammation and in ex vivo whole blood. Pre-treatment of GL261 and U87-MG cells with 1μM PF-8380 followed by 4-Gy irradiation resulted in decreased clonogenic survival, decreased migration (33% in GL261; P=0.002 and 17.9% in U87-MG; P=0.012), decreased invasion (35.6% in GL261; P=0.0037 and 31.8% in U87-MG; P=0.002), and attenuated radiation-induced Akt phosphorylation .
Aplicaciones Científicas De Investigación
Autotaxin Inhibition and Glioma Cell Viability PF-8380 is an autotaxin inhibitor. A study showed that analogs of PF-8380 were effective in inhibiting autotaxin and were found to be more cytotoxic on the LN229 glioblastoma cell line compared to PF-8380 and temozolomide (TMZ), a standard treatment for glioblastoma (St-Cœur et al., 2013).
Effect on Lysophosphatidic Acid Levels in Inflammation PF-8380 has been identified as a potent autotaxin inhibitor with significant oral bioavailability. In a study, it was shown to reduce lysophosphatidic acid (LPA) levels in plasma and at the site of inflammation, suggesting a major role of autotaxin in producing LPA during inflammation. This reduction in LPA levels was associated with reduced inflammatory hyperalgesia, comparable to the effects of naproxen, a common anti-inflammatory drug (Gierse et al., 2010).
Role in Drug Detection While not directly related to PF-8380, research on polyfluorenes, which structurally relate to PF-8380, has shown applications in drug detection. For example, polyfluorenes have been used to detect Methamphetamine Hydrochloride, showcasing their potential in analytical chemistry and forensic applications (He et al., 2011).
Corrosion Inhibition Research indicates that PF derivatives, such as polyfurfuryl alcohols (PFA), have been studied for their potential as corrosion inhibitors in various industrial applications. This research opens up the possibility of PF derivatives being used in materials science and engineering to protect metals and alloys from corrosion (Vishwanatham & Haldar, 2008).
Hydrolysis and Precipitation Behavior in Water Treatment Studies on compounds similar to PF-8380, like polyferric sulphate (PFS), have shown unique hydrolysis and precipitation behavior, which are critical in coagulation and flocculation processes in water treatment. This suggests potential applications of PF-8380 in environmental engineering and water purification (Jiang & Graham, 1998).
Environmental Risk Assessment Research on hydrofluoroethers (HFEs), which are structurally similar to PF-8380, indicates the importance of understanding environmental risks associated with their use. This research is crucial in assessing the environmental impact and safety of such compounds, guiding their sustainable and responsible use (Tsai, 2005).
Data Assimilation in Hydrologic Prediction In the field of hydrology, particle filters (PFs) have been employed in the assimilation of hydrologic variables, enhancing the reliability and efficiency of hydrologic prediction models. This illustrates the broader applicability of PF principles in environmental modeling and prediction (Moradkhani et al., 2012).
Propiedades
Fórmula molecular |
C22H22Cl3N3O5 |
|---|---|
Peso molecular |
514.79 |
Nombre IUPAC |
(3,5-dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H21Cl2N3O5.ClH/c23-16-9-14(10-17(24)12-16)13-31-22(30)27-7-5-26(6-8-27)4-3-19(28)15-1-2-18-20(11-15)32-21(29)25-18;/h1-2,9-12H,3-8,13H2,(H,25,29);1H |
SMILES |
C1CN(CCN1CCC(=O)C2=CC3=C(C=C2)NC(=O)O3)C(=O)OCC4=CC(=CC(=C4)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



